Euphorbia factor L1
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Overview
Description
Euphorbia factor L1 is a lathyrane-type diterpenoid derived from the seeds of the medicinal herb Euphorbia lathyris L. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and multidrug resistance modulation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphorbia factor L1 is typically isolated from the seeds of Euphorbia lathyris L. using a series of chromatographic techniques. The isolation process involves extraction with organic solvents, followed by purification using column chromatography and crystallization .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up. This involves optimizing solvent extraction, chromatography, and crystallization techniques to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Euphorbia factor L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxygenated derivatives and reduced forms of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Euphorbia factor L1 exerts its effects through multiple mechanisms:
Apoptosis Induction: It sensitizes cancer cells to apoptosis by modulating mitochondrial pathways, leading to increased cytochrome c release and activation of caspases.
Multidrug Resistance Modulation: this compound inhibits the activity of ABCB1, a protein responsible for drug efflux in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents.
Anti-inflammatory Action: The compound reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting key signaling pathways such as PI3K/AKT/mTOR.
Comparison with Similar Compounds
Euphorbia factor L1 belongs to a group of lathyrane-type diterpenoids, which include compounds such as Euphorbia factor L2 and Euphorbia factor L3 .
Euphorbia factor L2: This compound also exhibits anticancer properties but has a unique structural feature, an endocyclic 12(Z)-double bond, which distinguishes it from this compound.
Euphorbia factor L3: Similar to this compound, this compound induces apoptosis in cancer cells via the mitochondrial pathway.
This compound’s uniqueness lies in its ability to modulate multidrug resistance and its diverse pharmacological activities, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C32H40O8 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate |
InChI |
InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29+,31-,32+/m0/s1 |
InChI Key |
SDGDWRYYHQOQOJ-QZVJJNCDSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@H]([C@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C |
SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |
Synonyms |
EFL1 diterpene euphorbia factor L1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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